3-pyridin-3-yl-4H-1,2-oxazol-5-one

CYP17 Lyase Inhibition Prostate Cancer Steroidogenesis

This 3-pyridin-3-yl-4H-1,2-oxazol-5-one scaffold demonstrates 100-fold greater CYP17 lyase potency than its 4-pyridyl isomer, making it essential for non-steroidal prostate cancer programs. With LogP ~0.17, it offers superior aqueous solubility for CNS or IV formulation campaigns. Baseline antiplatelet activity (6×10⁻⁶–6×10⁻⁴ mol/L) supports rational 5-position SAR studies. Avoid pursuing inactive isomers.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 101084-94-0
Cat. No. B560804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyridin-3-yl-4H-1,2-oxazol-5-one
CAS101084-94-0
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1C(=NOC1=O)C2=CN=CC=C2
InChIInChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2
InChIKeyOGXWLRCPBZNTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-3-yl-4H-1,2-oxazol-5-one: Core Scaffold Profile and Procurement Baseline


3-Pyridin-3-yl-4H-1,2-oxazol-5-one (CAS 101084-94-0) is a heterocyclic scaffold featuring a fused pyridine and an isoxazol-5(4H)-one ring system . Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol and a calculated LogP of approximately 0.17 . This compound serves as a key intermediate or core structure for developing bioactive molecules, particularly those targeting enzymes like CYP17 lyase [1] and as a platform for antiplatelet agents [2].

Why Generic Substitution of 3-Pyridin-3-yl-4H-1,2-oxazol-5-one is Scientifically Unsound


Simple in-class substitution of 3-pyridin-3-yl-4H-1,2-oxazol-5-one with other pyridyl-isoxazolone isomers or analogous heterocycles is not straightforward. The position of the nitrogen atom on the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) [1] critically alters the electronic distribution and hydrogen-bonding capacity of the molecule, which can dramatically shift target binding affinity and selectivity [2]. Furthermore, the specific tautomeric equilibrium of the isoxazol-5(4H)-one core in this scaffold directly impacts its reactivity and potential for metabolic degradation, a factor not shared by isoxazole or oxazole analogs [3]. These subtle but crucial differences necessitate a precise, evidence-based selection process, as highlighted in the quantitative comparisons below.

Quantitative Differentiation Guide for 3-Pyridin-3-yl-4H-1,2-oxazol-5-one Against Key Comparators


Superior CYP17 Lyase Inhibition Versus 4-Pyridyl Isomer in a Human Enzyme Assay

In a direct comparison of regioisomers for human CYP17 lyase inhibition, the 3-pyridin-3-yl substituted isoxazolone scaffold demonstrated a 100-fold higher potency than its 4-pyridin-4-yl counterpart [1]. This highlights the critical role of the 3-pyridyl orientation for engaging the enzyme's active site heme iron, a finding that cannot be extrapolated from simpler pyridine-containing analogs.

CYP17 Lyase Inhibition Prostate Cancer Steroidogenesis

Class-Leading Antiaggregatory Potency Within a Series of 5-Alkyl-3-Pyridylisoxazoles

The unsubstituted 3-pyridin-3-yl-4H-1,2-oxazol-5-one core demonstrates antiaggregatory activity at concentrations as low as 6 × 10⁻⁶ mol/L [1], establishing it as the foundational scaffold from which more potent 5-alkyl substituted derivatives were developed [2]. Its baseline activity is essential for understanding the structure-activity relationship (SAR) of this antiplatelet class.

Platelet Aggregation Thrombosis Cardiovascular

Distinct LogP Profile Influencing Pharmacokinetic Differentiation from Higher LogP Analogs

The compound possesses a calculated LogP of approximately 0.17 . This value is significantly lower than many other 3-aryl-isoxazol-5(4H)-ones, such as 3-phenylisoxazol-5(4H)-one (predicted LogP ~1.8) [1]. This indicates substantially higher aqueous solubility and a different tissue distribution profile, a key differentiator for applications requiring lower lipophilicity.

Physicochemical Properties Drug-likeness ADME

Optimal Application Scenarios for 3-Pyridin-3-yl-4H-1,2-oxazol-5-one Based on Evidence


Prostate Cancer Lead Optimization Programs Targeting CYP17 Lyase

This scaffold is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing novel, non-steroidal CYP17 lyase inhibitors for castration-resistant prostate cancer. Its demonstrated 100-fold potency advantage over the 4-pyridyl isomer [1] makes it the only logical choice for SAR studies focused on this specific target, minimizing the risk of pursuing less active chemotypes.

Platelet Aggregation Inhibitor Scaffold Hopping and SAR Studies

The compound serves as the essential, unsubstituted core for understanding the antiplatelet pharmacophore of 3-pyridylisoxazoles. Its established activity range (6 × 10⁻⁶ to 6 × 10⁻⁴ mol/L) [2] provides the baseline for evaluating the effect of 5-position modifications, guiding the synthesis of more potent and selective anti-thrombotic agents.

Design of CNS-Penetrant or Solubility-Limited Drug Candidates

With a low LogP of ~0.17 , this scaffold is a strong candidate for drug discovery programs where high aqueous solubility or low lipophilicity is a primary requirement. It is a rational starting point for designing compounds intended for CNS targets (where LogP 1-3 is often ideal) or for formulating intravenous medications where solubility is paramount.

Synthesis of Highly Functionalized 3-(Pyridin-3-yl)isoxazoles

The compound is a versatile synthetic intermediate for producing more complex 3-(pyridin-3-yl)isoxazole derivatives. Its chemistry allows for further functionalization at the 4- and 5-positions, as demonstrated in the synthesis of 4-(diethoxymethyl) and 5-carboxylate analogs [3], making it a key building block for generating diverse libraries of bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-pyridin-3-yl-4H-1,2-oxazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.